

Application Notes and Protocols for (S)-2-(3-Bromophenyl)propanoic acid

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Compound of Interest

Compound Name: (S)-2-(3-Bromophenyl)propanoic acid

Cat. No.: B13022717

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For Researchers, Scientists, and Drug Development Professionals

(S)-2-(3-Bromophenyl)propanoic acid is a chiral building block valuable in medicinal chemistry and drug discovery. As a synthetic intermediate, its primary application lies in the synthesis of more complex molecules with potential therapeutic activities. The presence of a bromine atom on the phenyl ring offers a site for further chemical modifications, such as cross-coupling reactions, while the carboxylic acid and the chiral center are key features for creating specific interactions with biological targets.

These notes provide a representative experimental protocol for the amide coupling of **(S)-2-(3-Bromophenyl)propanoic acid** with a primary amine, a common reaction in the generation of compound libraries for screening.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-Benzyl-2-(3-bromophenyl)propanamide

This protocol details a standard amide coupling reaction using **(S)-2-(3-Bromophenyl)propanoic acid** and benzylamine as starting materials.

Materials and Reagents:

- **(S)-2-(3-Bromophenyl)propanoic acid**
- Benzylamine
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate (EtOAc)
- Hexanes
- Thin Layer Chromatography (TLC) plates (silica gel 60 F_{254})
- Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator, etc.)

Procedure:

- Reaction Setup: To a solution of **(S)-2-(3-Bromophenyl)propanoic acid** (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir the solution at 0 °C for 20 minutes.
- Addition of Amine: To the reaction mixture, add benzylamine (1.0 eq) dropwise at 0 °C.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable

solvent system (e.g., 30% Ethyl acetate in Hexanes).

- Work-up:
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DCM.
 - Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (S)-N-Benzyl-2-(3-bromophenyl)propanamide.
- Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State
(S)-2-(3-Bromophenyl)propanoic acid	C ₉ H ₉ BrO ₂	229.07	Solid
(S)-N-Benzyl-2-(3-bromophenyl)propanamide	C ₁₆ H ₁₆ BrNO	318.21	Solid

Visualizations

Experimental Workflow for Amide Synthesis

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Caption: Workflow for the synthesis of (S)-N-Benzyl-2-(3-bromophenyl)propanamide.

Disclaimer: This document provides a representative protocol and should be adapted and optimized by qualified personnel. All laboratory work should be conducted with appropriate safety precautions. **(S)-2-(3-Bromophenyl)propanoic acid** is intended for research use only.

[\[1\]](#)

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References

- 1. medchemexpress.com [medchemexpress.com]
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